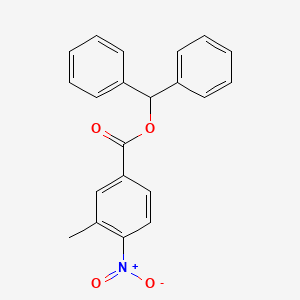

Benzhydryl 3-methyl-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzhydryl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKKUYCVDAWDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Benzhydryl 3 Methyl 4 Nitrobenzoate

Retrosynthetic Analysis of the Ester Linkage

A retrosynthetic approach to Benzhydryl 3-methyl-4-nitrobenzoate involves a primary disconnection at the ester's C-O bond. This simplifies the target molecule into two more readily available or synthesizable starting materials: benzhydryl alcohol and 3-methyl-4-nitrobenzoic acid. The subsequent forward synthesis then focuses on coupling these two components. Several established esterification methods are viable, each with distinct advantages and procedural nuances.

Direct acid-catalyzed esterification, commonly known as Fischer-Speier esterification, represents the most straightforward approach. This method involves heating a mixture of 3-methyl-4-nitrobenzoic acid and benzhydryl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is a reversible condensation process where water is eliminated. bond.edu.autruman.edu To achieve high yields, the equilibrium must be shifted toward the product side, typically by using an excess of one reactant or by continuously removing the water formed during the reaction. truman.edu For instance, refluxing the reactants in an inert, water-immiscible solvent with a Dean-Stark apparatus is a common strategy.

While direct esterification is atom-economical, the reaction can be limited by the equilibrium and may require harsh conditions, which could lead to side reactions, particularly with sensitive substrates.

The Mitsunobu reaction offers a powerful and mild alternative for ester formation, proceeding under neutral conditions at or below room temperature. wikipedia.orgnih.gov This reaction converts a primary or secondary alcohol, such as benzhydryl alcohol, into an ester with clean inversion of stereochemistry, although the stereochemical aspect is irrelevant for the achiral benzhydryl alcohol. organic-chemistry.orgchem-station.com The process involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism begins with the formation of a phosphonium (B103445) intermediate from the reaction of PPh₃ and DEAD, which then activates the benzhydryl alcohol as a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the carboxylate of 3-methyl-4-nitrobenzoic acid displaces the activated oxygen, forming the desired ester. organic-chemistry.org A significant advantage of the Mitsunobu reaction is its high yield and stereospecificity for chiral alcohols. chem-station.com However, a notable drawback is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide and the reduced hydrazide, which can complicate product purification. chem-station.com

To circumvent the equilibrium limitations of Fischer esterification, 3-methyl-4-nitrobenzoic acid can be converted into a more reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This is a two-step process.

First, the carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 3-methyl-4-nitrobenzoyl chloride. chemicalbook.com This acyl chloride is highly electrophilic and reacts readily with benzhydryl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, an acid anhydride can be formed from the carboxylic acid. This anhydride can then acylate benzhydryl alcohol to yield the final ester product. These methods are generally high-yielding and proceed under milder conditions than direct acid-catalyzed esterification, but they involve an additional synthetic step and the use of potentially hazardous reagents.

Synthesis of 3-Methyl-4-nitrobenzoic Acid Precursor

The utility of the aforementioned esterification strategies is contingent upon the availability of the key precursor, 3-methyl-4-nitrobenzoic acid. This aromatic carboxylic acid is not commonly available and must typically be synthesized. It serves as an important intermediate in the production of various organic compounds, including pharmaceuticals. patsnap.comchemicalbook.com Several synthetic routes have been reported, with yields ranging from 30% to 86%. google.com Common methods include the oxidation of 2,4-dimethylnitrobenzene using oxidizing agents like potassium permanganate, nitric acid, or air with a cobalt acetate (B1210297) catalyst. chemicalbook.comgoogle.com

A primary route to substituted nitrobenzoic acids involves the direct nitration of a corresponding methyl-substituted benzoic acid. For the synthesis of 3-methyl-4-nitrobenzoic acid, the logical starting material is 3-methylbenzoic acid (m-toluic acid). The nitration is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. rsc.org

The regioselectivity of the nitration of m-toluic acid is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the carboxylic acid group (-COOH). The methyl group is an activating, ortho-para director, while the carboxyl group is a deactivating, meta-director. Consequently, the nitration of m-toluic acid with a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid yields a mixture of isomers. google.comgoogle.com

The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions ortho and para to the methyl group (positions 2, 4, and 6) and meta to the carboxyl group (positions 5). The combination of these effects leads to the formation of three main products: 3-methyl-4-nitrobenzoic acid, 2-nitro-3-methylbenzoic acid, and 2-nitro-5-methylbenzoic acid. google.com Reports have shown that the selectivity can be influenced by the reaction conditions, but achieving high regioselectivity for the desired 4-nitro isomer is challenging. google.comgoogle.com For example, nitration with nitrourea (B1361781) and sulfuric acid can result in low selectivity for the 2-nitro-3-methylbenzoic acid isomer. google.com The separation of these isomers from the reaction mixture is a critical and often difficult step in obtaining the pure 3-methyl-4-nitrobenzoic acid precursor.

Nitration Strategies for Methyl-Substituted Benzoic Acids

Alternative Nitrating Agents (e.g., Dinitrogen Pentoxide)

The nitration of aromatic compounds is a fundamental step in the synthesis of many chemical intermediates. While traditional nitrating mixtures like nitric acid and sulfuric acid are widely used, alternative reagents such as dinitrogen pentoxide (N₂O₅) offer advantages in terms of selectivity and milder reaction conditions. icm.edu.plresearchgate.net Dinitrogen pentoxide is a powerful nitrating agent that can be used in various solvents, including dichloromethane (B109758) and tetrachloromethane. icm.edu.plchemicalbook.com

Research has shown that the nitration of toluene (B28343) with dinitrogen pentoxide in dichloromethane can proceed with high yield (95%) and a manageable exothermic effect. icm.edu.pl The selectivity of this reaction is influenced by temperature; lower temperatures favor the formation of para- and ortho-isomers while minimizing the meta-isomer. icm.edu.pl For instance, in the nitration of toluene, decreasing the reaction temperature to below -40°C can reduce the formation of meta-nitrotoluene to approximately 1-1.2%. icm.edu.pl The use of dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium has also been explored as a greener and safer alternative, allowing for the nitration of functionally substituted arenes under mild conditions. researchgate.netnih.govrsc.org

In the context of synthesizing 3-methyl-4-nitrobenzoic acid, a plausible route involves the nitration of a suitable toluene derivative. The regioselectivity of the nitration is a key consideration. For example, the nitration of toluene with dinitrogen pentoxide can yield a mixture of nitrotoluene isomers. rsc.org Subsequent oxidation of the methyl group would then be required. A typical reaction protocol might involve dissolving the aromatic compound in a solvent like tetrachloromethane, followed by the addition of dinitrogen pentoxide and heating the mixture. chemicalbook.com

Table 1: Comparative Data on Toluene Nitration with Dinitrogen Pentoxide

| Parameter | Value | Reference |

| Nitrating Agent | Dinitrogen Pentoxide (N₂O₅) | icm.edu.pl |

| Solvent | Dichloromethane (CH₂Cl₂) | icm.edu.pl |

| Yield | 95% | icm.edu.pl |

| Meta-isomer at < -40°C | 1-1.2% | icm.edu.pl |

| Alternative Solvent | Liquefied 1,1,1,2-tetrafluoroethane | nih.govrsc.org |

Oxidation Pathways for Aromatic Methyl Groups to Carboxylic Acids

The conversion of an aromatic methyl group to a carboxylic acid is a crucial transformation in the synthesis of 3-methyl-4-nitrobenzoic acid. Various oxidation methods have been developed, ranging from the use of strong oxidizing agents to catalytic systems.

A common and direct precursor for 3-methyl-4-nitrobenzoic acid is 2,4-dimethylnitrobenzene. chemicalbook.compatsnap.com This approach requires the selective oxidation of one of the two methyl groups. A variety of oxidizing agents have been employed for this purpose, including potassium permanganate, potassium dichromate, and nitric acid, with reported yields ranging from 30% to 86%. google.com

One patented method describes the use of dilute nitric acid as the oxidant to convert 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid. google.com Another approach involves an indirect electrosynthesis method where chromium trioxide, generated by the electrolytic oxidation of chromium sulfate (B86663), is used as the oxidizing agent. This method reports a conversion rate of 65% to 86% for the synthesis of 3-methyl-4-nitrobenzoic acid. google.com Photochemical oxidation has also been investigated, using a catalyst like hematoporphyrin (B191378) in the presence of oxygen and a high-pressure mercury lamp. patsnap.com

Catalytic oxidation methods offer a more efficient and environmentally friendly alternative to stoichiometric oxidants. Cobalt acetate has been identified as an effective catalyst for the liquid-phase oxidation of alkylbenzenes. acs.org Specifically, 3-methyl-4-nitrobenzoic acid can be synthesized by the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid. chemicalbook.comchemicalbook.com

The efficiency of this catalytic system can be significantly enhanced by the addition of a co-catalyst, such as sodium bromide. chemicalbook.comgoogle.com Under optimized conditions, which include a reaction temperature of 130°C and an oxygen pressure of 0.8 MPa, a 99% conversion of 2,4-dimethylnitrobenzene has been achieved with a 52% selectivity for 3-methyl-4-nitrobenzoic acid, resulting in a 51% yield. chemicalbook.com The reaction is believed to proceed through a free-radical mechanism. chemicalbook.com More recent developments in this area include the use of cobalt(II)/N-hydroxyphthalimide catalyst systems for the selective oxidation of benzylic methylene (B1212753) groups. researchgate.net

Table 2: Research Findings on the Oxidation of 2,4-Dimethylnitrobenzene

| Oxidation Method | Oxidant | Catalyst/Co-catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Nitric Acid Oxidation | Dilute Nitric Acid | - | - | - | - | - | up to 27 | google.com |

| Indirect Electrosynthesis | Chromium Trioxide | - | - | - | 65-86 | - | - | google.com |

| Catalytic Air Oxidation | Air | Cobalt Acetate / Butanone | 85 | 0.5 | 58 | - | - | patsnap.com |

| Catalytic Oxygen Oxidation | Oxygen | Cobalt Acetate / Sodium Bromide | 130 | 0.8 | 99 | 52 | 51 | chemicalbook.com |

Synthesis of Benzhydrol Component

Benzhydrol (diphenylmethanol) is the alcohol component required for the esterification to form this compound. It can be synthesized through several well-established methods.

A common and straightforward method for preparing benzhydrol is the reduction of benzophenone. prezi.com A variety of reducing agents can be employed for this transformation. A classic laboratory procedure involves the use of zinc dust in the presence of sodium hydroxide (B78521) and ethanol (B145695), which can yield the crude product in 96-97% yield. orgsyn.org

Other reducing agents that have been successfully used include:

Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like ethanol, methanol (B129727), or isopropanol. zenodo.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or ruthenium complexes. cmu.edugoogle.com A highly efficient method utilizes a ruthenium chloride-phosphine-diamine complex, which can achieve nearly quantitative yield without the formation of the diphenylmethane (B89790) byproduct. cmu.edu

Other metals like sodium amalgam, calcium, and aluminum in various solvent systems. orgsyn.org

Table 3: Comparison of Reducing Agents for Benzophenone

| Reducing Agent/System | Solvent | Yield | Notes | Reference |

| Zinc dust / NaOH | Ethanol | 96-97% (crude) | Classic, high-yield method. | orgsyn.org |

| Sodium Borohydride (NaBH₄) | Ethanol/Water | - | Mild and selective reducing agent. | zenodo.org |

| RuCl₂(phosphine)₂(diamine) / H₂ | 2-Propanol | ~Quantitative | High S/C ratio possible, no diphenylmethane byproduct. | cmu.edu |

| Pd-Cu-Sn/C / H₂ | Methanol or Ethanol | - | Catalytic hydrogenation with a protective agent. | google.com |

An alternative synthetic route to benzhydrol involves the addition of an aryl organometallic reagent to benzaldehyde (B42025). This method forms a new carbon-carbon bond.

The Grignard reaction, utilizing phenylmagnesium bromide (PhMgBr), is a widely used example. chemicalforums.comyoutube.comyoutube.com The reaction is typically carried out by adding a solution of benzaldehyde in an anhydrous ether, such as diethyl ether, to a freshly prepared solution of the Grignard reagent. youtube.com Following the addition, a workup with an acidic solution is necessary to hydrolyze the intermediate magnesium alkoxide and isolate the benzhydrol product. youtube.comyoutube.com

Similarly, organolithium reagents, such as phenyllithium (B1222949) (PhLi), can be used as the nucleophile. youtube.com These reagents are generally more reactive than their Grignard counterparts. The mechanism involves the nucleophilic attack of the phenyl anion equivalent on the carbonyl carbon of benzaldehyde, followed by protonation of the resulting alkoxide during workup to yield the secondary alcohol. youtube.com

Purification and Isolation Techniques for Advanced Organic Synthesis

The purification and isolation of this compound from the crude reaction mixture are critical for obtaining a product of high purity suitable for advanced applications. The techniques employed are standard in modern organic synthesis, focusing on separating the desired ester from unreacted starting materials, by-products, and residual reagents. The progress of the reaction and the purity of the final product are typically monitored by Thin-Layer Chromatography (TLC). rsc.org

Initial Work-up: Following the esterification, the reaction mixture is typically neutralized with an aqueous solution of a weak base, such as sodium bicarbonate, to quench any remaining acid chloride and neutralize the HCl byproduct. rsc.org The crude product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate before the solvent is removed under reduced pressure. rsc.org

Primary Purification Techniques:

Recrystallization: This is a highly effective method for purifying solid organic compounds. For nitrobenzoate esters, solvents such as methanol or a mixture of ethanol and water have proven effective. rsc.orgorgsyn.org The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure product crystallizes out, leaving impurities dissolved in the mother liquor. rsc.org The resulting crystals are then collected by suction filtration and washed with a small amount of ice-cold solvent to remove any adhering impurities. orgsyn.orgsouthalabama.edu

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the preferred method. rsc.org A silica (B1680970) gel stationary phase is used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. rsc.orgsouthalabama.edu The crude product is loaded onto the column, and the eluent is passed through. Components separate based on their polarity, with less polar compounds eluting first. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The following table compares the primary purification techniques applicable to this compound.

| Technique | Principle | Typical Solvents/Eluents | Advantages | Research Findings |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Methanol, Ethanol/Water | Simple, cost-effective, good for large quantities. | Procedures for the related methyl 3-nitrobenzoate show that recrystallization from methanol can yield a product with a sharp melting point of 78°C. orgsyn.org Using an ethanol/water mixture is also a common and effective method. rsc.org |

| Column Chromatography | Differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). | Hexane/Ethyl Acetate | High degree of purification, separates complex mixtures. | Widely used for purifying ester products. rsc.org The progress and separation are monitored by TLC, which for a similar system showed a single spot for the purified product with an Rf value of 0.35. southalabama.edu |

After purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. rsc.orgsouthalabama.edu

Lack of Specific Data for this compound Precludes Detailed Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific experimental data for the chemical compound This compound . No dedicated scholarly articles, crystallographic reports, or detailed spectroscopic analyses for this exact molecule could be located in the public domain.

While general principles of spectroscopy and data for structurally related compounds are available, the strict requirement for scientifically accurate and specific information focused solely on this compound cannot be fulfilled. The creation of a detailed article as per the requested outline would necessitate speculation and extrapolation from other molecules, which would not meet the standard of scientific accuracy for this specific compound.

Information on related chemical entities, such as methyl 3-methyl-4-nitrobenzoate and various benzhydryl derivatives, does exist. For instance, studies on 4-Methyl-3-nitrobenzoic acid provide insights into the vibrational characteristics of the substituted benzene ring scirp.orgresearchgate.net. Similarly, NMR data for compounds like Methyl 4-nitrobenzoate (B1230335) and Methyl 3-nitrobenzoate offer a basis for predicting the chemical shifts in a related structure rsc.orgchemicalbook.comnih.govrsc.orgchemicalbook.comuq.edu.auchemicalbook.comchemicalbook.comresearchgate.net.

However, the unique electronic and steric environment created by the combination of the benzhydryl ester group with the 3-methyl-4-nitrobenzoyl moiety means that direct, reliable spectroscopic and crystallographic data for this compound itself is essential for an accurate and authoritative discussion. Without such primary data, the sections on advanced NMR techniques, dynamic conformational analysis, solid-state NMR, and detailed vibrational mode analysis cannot be factually constructed.

Therefore, this article cannot be generated at this time due to the absence of the required foundational research on this compound.

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by providing its exact mass. This information is vital for confirming the molecular formula of a synthesized compound. However, a thorough search of scientific databases reveals no published HRMS data for Benzhydryl 3-methyl-4-nitrobenzoate. Without this experimental validation, the exact mass and, consequently, the definitive molecular formula remain unconfirmed by this standard method.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

There are no published crystallographic studies for this compound. Therefore, experimentally determined data on its molecular geometry, including the bond lengths and angles of the benzhydryl, methyl, and nitrobenzoate moieties, are not available. Such data would be essential to understand the steric and electronic effects influencing its conformation.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of how molecules are arranged in a crystal (crystal packing) and the non-covalent interactions between them are crucial for understanding a compound's physical properties. Due to the lack of single-crystal X-ray diffraction data, the intermolecular interactions, such as potential hydrogen bonds involving the nitro group or π-π stacking interactions between the aromatic rings, have not been characterized for this compound.

Conformational Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical and chemical properties. Studies on conformational polymorphism and crystal engineering rely heavily on crystallographic data. As there are no reported crystal structures for this compound, any discussion of its polymorphic behavior or the rational design of its crystal structure remains purely speculative.

Reactivity Profiles and Mechanistic Investigations of Benzhydryl 3 Methyl 4 Nitrobenzoate

Hydrolysis Kinetics and Mechanism under Varied Conditions (Acidic, Basic, Neutral)

The hydrolysis of esters, the cleavage of the ester bond by water, can be catalyzed by acids or bases, or proceed under neutral conditions, albeit typically at a much slower rate. The mechanism and rate of this reaction are highly sensitive to the pH of the medium and the steric and electronic nature of the substituents on the ester.

Under both acidic and basic conditions, the hydrolysis of most esters proceeds through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. byjus.commasterorganicchemistry.com In acidic hydrolysis, the carbonyl oxygen is first protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.comchemistrysteps.com Conversely, in basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. masterorganicchemistry.com

For benzhydryl 3-methyl-4-nitrobenzoate, the bulky benzhydryl group is expected to sterically hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to less hindered esters like methyl benzoate (B1203000). However, the stability of the potential benzhydryl carbocation could also open up an alternative SN1-type mechanism, particularly under acidic conditions. chemistrysteps.com In this pathway, the ether oxygen is protonated, followed by the departure of the stable benzhydryl carbocation, which then reacts with water.

The substituents on the aromatic ring of this compound play a crucial role in modulating the reactivity of the ester.

Nitro Group: The 4-nitro group is a strong electron-withdrawing group. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. In the context of the tetrahedral intermediate, the nitro group helps to stabilize the developing negative charge. This generally leads to an increased rate of hydrolysis under basic conditions. For instance, the presence of a 4-nitro group on methyl benzoate significantly reduces its hydrolysis half-life compared to the unsubstituted ester.

The interplay of these electronic effects suggests that the hydrolysis of this compound will be faster than that of an unsubstituted benzhydryl benzoate, primarily due to the activating effect of the nitro group.

The benzhydryl group, being a bulky secondary alkyl group, significantly influences the reaction pathway. While the typical acyl-oxygen cleavage (BAC2 mechanism in basic conditions, AAC2 in acidic conditions) is common, the stability of the benzhydryl carbocation could favor an alkyl-oxygen cleavage pathway (BAL1 or AAL1). The AAL1 mechanism, involving the formation of a carbocation, is plausible for esters with groups that can form stable carbocations, such as tertiary alkyl groups. chemistrysteps.com The benzhydryl cation is also relatively stable, making this pathway a possibility.

Table 1: Illustrative Hydrolysis Rate Data for Related Methyl Benzoates

| Compound | Relative Hydrolysis Rate (Basic Conditions) |

| Methyl Benzoate | 1 |

| Methyl 4-nitrobenzoate (B1230335) | ~18 |

| Methyl 4-methylbenzoate | ~0.5 |

Note: This table provides representative data for analogous methyl esters to illustrate the electronic effects of substituents. The actual rates for the benzhydryl ester will differ due to steric and potential mechanistic variations.

The formation of a tetrahedral intermediate is a cornerstone of the nucleophilic acyl substitution mechanism for ester hydrolysis. byjus.commasterorganicchemistry.com In this intermediate, the hybridization of the carbonyl carbon changes from sp2 to sp3. The stability of this intermediate is a key factor in determining the reaction rate. For this compound, the electron-withdrawing nitro group will help to stabilize the negative charge that develops on the oxygen atoms of the tetrahedral intermediate.

Isotopic labeling studies on similar esters have provided strong evidence for the existence of these intermediates. For example, hydrolysis in 18O-labeled water results in the incorporation of the 18O isotope into the resulting carboxylic acid, consistent with the attack of water on the carbonyl carbon.

While direct studies on the tetrahedral intermediate of this compound are not available, the principles derived from studies of other esters are applicable. The steric bulk of the benzhydryl group would be expected to increase the steric strain in the tetrahedral intermediate, potentially raising its energy and slowing the reaction rate compared to smaller esters.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the alcohol product is removed as it is formed. masterorganicchemistry.com

The transesterification of this compound with various alcohols would be subject to similar steric and electronic influences as hydrolysis. The bulky benzhydryl group will sterically hinder the incoming alcohol nucleophile.

Given the steric hindrance of the benzhydryl group, efficient transesterification would likely require optimized catalytic strategies.

Acid Catalysis: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base Catalysis: Strong bases like sodium or potassium alkoxides are effective catalysts. The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl. masterorganicchemistry.com

Bulky Catalysts: For sterically demanding esters, specialized bulky catalysts have been developed. These include diarylammonium arenesulfonates and certain metal complexes like magnesium(II) and sodium(I) bisphenoxides, which can facilitate the reaction even with hindered substrates. rsc.orgorganic-chemistry.org

Enzyme Catalysis: Lipases are enzymes that can catalyze transesterification reactions, often with high selectivity and under mild conditions. wikipedia.org The use of lipases could be a viable green chemistry approach for the transesterification of this compound.

The choice of solvent can significantly impact the efficacy of transesterification. Often, the reactant alcohol itself serves as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com In other cases, an inert solvent that can dissolve both the ester and the catalyst is used. For reactions involving bulky substrates, a solvent that can effectively solvate the transition state without causing excessive steric hindrance would be beneficial. Aprotic polar solvents are often employed in base-catalyzed reactions.

Table 2: Representative Catalysts for Transesterification of Sterically Hindered Esters

| Catalyst Type | Example | Application |

| Brønsted Acid | p-Toluenesulfonic acid | General acid catalysis |

| Strong Base | Sodium Methoxide | Base-catalyzed transesterification |

| Bulky Organocatalyst | Dimesitylammonium pentafluorobenzenesulfonate | Esterification of sterically demanding alcohols organic-chemistry.org |

| Metal Complex | Magnesium(II) bisphenoxide | Transesterification of bulky acrylates rsc.org |

| Enzyme | Lipase | Biocatalytic transesterification |

Reductive Transformations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functionalities, most commonly an amine. The reduction of the nitro group in this compound to form benzhydryl 3-methyl-4-aminobenzoate is a key transformation. A wide array of reducing agents can accomplish this.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used and often clean method. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically employed with hydrogen gas as the reductant. This method is generally chemoselective for the nitro group in the presence of an ester.

Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). These reactions are robust but can generate significant metal waste.

Other Reducing Agents:

Sodium Dithionite (Na2S2O4): This reagent can selectively reduce nitro groups in aqueous or mixed aqueous/organic solvent systems.

Sodium Borohydride (B1222165) (NaBH4): In the presence of a catalyst like Pd/C, NaBH4 can effectively reduce nitro groups.

Tin(II) Chloride (SnCl2): This is a mild reducing agent that can be used for the chemoselective reduction of nitro groups in the presence of other reducible functional groups.

The choice of reducing agent will depend on the desired selectivity and the compatibility with the ester functionality. While the ester group is generally stable under many nitro reduction conditions, harsh acidic or basic conditions could lead to concomitant hydrolysis.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

| H2, Pd/C | Methanol (B129727) or Ethanol (B145695), room temperature | Clean and efficient, generally chemoselective. |

| Fe, HCl | Ethanol/Water, reflux | Classical, inexpensive method. |

| Sn, HCl | Ethanol, reflux | Effective but can be acidic. |

| Zn, NH4Cl | Aqueous solution | Milder conditions than strong acid. |

| Na2S2O4 | Water/Dioxane | Good for water-soluble compounds. |

| NaBH4, Pd/C | Methanol | Mild and selective. |

| SnCl2 | Ethanol or Ethyl Acetate (B1210297) | Mild, chemoselective reducing agent. |

Selective Reduction to Amino Derivatives

The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reduction changes the electronic properties of the benzene (B151609) ring, turning the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com For this compound, this transformation would yield Benzhydryl 4-amino-3-methylbenzoate. A variety of methods are available to achieve this reduction with high selectivity, leaving the ester functionality intact. masterorganicchemistry.comwikipedia.org

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is employed in the presence of a metal catalyst. commonorganicchemistry.com Catalysts like palladium on carbon (Pd/C) or Raney nickel are highly effective for reducing aromatic nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred if the molecule contains halogen substituents that one wishes to preserve. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. masterorganicchemistry.com Common systems include iron (Fe) in acetic acid, zinc (Zn) in acetic acid, or tin (Sn) in hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for this reduction and is compatible with many other functional groups. commonorganicchemistry.com Sodium hydrosulfite or sodium sulfide (B99878) can also be used, sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.org

The choice of reagent can be critical depending on the presence of other functional groups in the molecule. For this compound, the ester group is generally stable to these conditions.

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Reagent System | Solvent | Temperature | Typical Outcome |

|---|---|---|---|

| H₂ (1 atm), Pd/C (5-10 mol%) | Methanol or Ethanol | Room Temperature | High yield of amine |

| Fe powder, Acetic Acid | Ethanol/Water | Reflux | High yield of amine |

| Zn dust, Acetic Acid | Ethanol | Room Temperature | High yield of amine |

Mechanistic Studies of Nitro Group Reduction

The reduction of aromatic nitro compounds to amines is a multi-step process involving the transfer of six electrons. While the exact intermediates can vary with the reaction conditions and mechanism, a general pathway is widely accepted. orientjchem.org

The classical mechanism, first proposed by Haber for electrochemical reduction, involves a series of two-electron reduction steps. In chemical reductions, the pathway is analogous, proceeding through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org

A widely accepted pathway for catalytic hydrogenation on a metal surface (e.g., Pt, Pd) can be summarized as follows:

C₆H₅NO₂ → C₆H₅NO: The nitro group is first reduced to a nitroso group.

C₆H₅NO → C₆H₅NHOH: The nitroso group is further reduced to a phenylhydroxylamine.

C₆H₅NHOH → C₆H₅NH₂: The final reduction step yields the aniline (B41778) (amine).

Photochemical Reactivity and Potential Deprotection Pathways

The photochemistry of this compound is complex, with potential reaction pathways involving both the nitroaromatic chromophore and the benzhydryl ester moiety. Irradiation with UV light can induce electronic excitation, leading to various chemical transformations.

Singlet Excited State Chemistry

Upon absorption of photons, the molecule is promoted to an electronically excited singlet state. From this state, it can undergo several processes: fluorescence (returning to the ground state by emitting light), intersystem crossing to a triplet state, or direct chemical reaction. Studies on related nitrobenzoate esters have shown that photochemical reactions can proceed from the excited states. acs.org For instance, irradiation of phenyl 4-nitrobenzoate in ethanol can lead to the reduction of the nitro group to an amine, a reaction that likely involves the excited ester. acs.org Similarly, the photochemistry of other aromatic esters is known to occur via their excited singlet states. acs.org Therefore, it is plausible that the singlet excited state of this compound is chemically reactive.

Generation and Reactivity of Transient Intermediates

Photolysis of this compound can generate different types of transient intermediates depending on which part of the molecule absorbs the light most effectively and undergoes bond cleavage.

Nitro-Group Centered Intermediates: Direct photolysis of nitroaromatic compounds can lead to a nitro-nitrite intramolecular rearrangement or generate various intermediates, including nitroso compounds. nih.gov In aqueous solutions, the photolysis of nitrophenols, for example, is known to produce phenoxyl radicals and nitrite (B80452) ions. mdpi.com

Ester-Centered Intermediates (Deprotection): The benzhydryl group is a known photolabile protecting group. Photolysis of benzhydryl esters can lead to the cleavage of the ester C-O bond. acs.org This process typically proceeds via the formation of a stable benzhydryl radical (Ph₂CH•) or benzhydryl cation (Ph₂CH⁺) and the corresponding carboxylate anion (3-methyl-4-nitrobenzoate). The benzhydryl cation is a key transient intermediate in these deprotection pathways. Subsequent reaction with a nucleophile (like water, if present) would lead to the formation of benzhydrol and the free 3-methyl-4-nitrobenzoic acid. This photochemical cleavage represents a potential deprotection strategy for this ester.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The applicability to this compound can be considered in two main ways: using the nitro group as a leaving group or using a halogenated derivative of the molecule.

Recent advances have shown that the nitro group itself can act as a leaving group in various palladium-catalyzed cross-coupling reactions. rhhz.net This approach avoids the need to pre-install a halogen atom. For example, in a Suzuki-Miyaura type reaction, this compound could potentially couple with a boronic acid (Ar-B(OH)₂) to form a biaryl compound, displacing the nitro group. The plausible mechanism involves the oxidative addition of the Pd(0) catalyst to the C-NO₂ bond, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product. rhhz.net

Suzuki, Heck, or Sonogashira Coupling with Halogenated Derivatives (if applicable)

A more traditional and widely established approach involves the use of halogenated derivatives. If a halogen atom (e.g., Cl, Br, I) were present on the aromatic ring, for instance in a hypothetical Benzhydryl 4-halo-3-methylbenzoate , this compound would be an excellent substrate for a range of palladium-catalyzed reactions. nobelprize.org

The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation (for Suzuki/Sonogashira) or Olefin Insertion (for Heck): The organic group from another reagent (e.g., organoboron in Suzuki, organotin in Stille, or a terminal alkyne in Sonogashira) is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The ester and nitro functionalities are generally well-tolerated under the mild conditions of many modern cross-coupling protocols, making this a viable synthetic route for further elaboration of the molecule, should a halogenated precursor be available. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Biaryl |

| Heck Coupling | Alkene (CH₂=CHR) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (H−C≡CR) | Aryl Alkyne |

Mechanistic Considerations of Catalytic Cycles Involving this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no published research available concerning the reactivity profiles or mechanistic investigations of the specific chemical compound this compound. Consequently, detailed information regarding the mechanistic considerations of its catalytic cycles cannot be provided at this time.

Scientific inquiry into the catalytic behavior of a compound requires dedicated studies that elucidate its interactions with various catalysts, its stability under different reaction conditions, and the pathways through which it transforms. Such research would typically involve experimental techniques like kinetic analysis, spectroscopic monitoring of reactions, and computational modeling to map out the energetic landscapes of potential reaction mechanisms.

The reactivity of a molecule is fundamentally determined by its structural and electronic properties. For this compound, this would involve the interplay between the bulky benzhydryl (diphenylmethyl) ester group and the electronically distinct 3-methyl-4-nitrobenzoate moiety. The benzhydryl group is known to be a sterically demanding substituent that can also stabilize cationic intermediates, while the nitro group is a strong electron-withdrawing group that influences the electron density of the aromatic ring and the reactivity of the carboxyl group.

Hypothetical catalytic cycles would likely focus on the cleavage or transformation of the ester linkage. Potential catalytic approaches could involve:

Hydrogenolysis: Catalytic hydrogenation, typically employing palladium on carbon (Pd/C), is a common method for cleaving benzyl (B1604629) and benzhydryl esters. The mechanism would involve the oxidative addition of the C-O bond to the palladium surface.

Acid Catalysis: Strong acids could protonate the carbonyl oxygen, making the ester more susceptible to nucleophilic attack.

Lewis Acid Catalysis: Lewis acids could coordinate to the carbonyl oxygen, similarly activating the ester group towards cleavage.

However, without specific experimental data for this compound, any discussion of its catalytic cycles remains purely speculative. The specific influence of the 3-methyl and 4-nitro substituents on the kinetics and regioselectivity of such reactions has not been documented.

Future research in this area would be necessary to establish the reactivity profile of this compound and to investigate the mechanisms of its potential catalytic transformations. Such studies would contribute valuable knowledge to the field of synthetic organic chemistry.

Computational and Theoretical Chemistry of Benzhydryl 3 Methyl 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations.

The initial step in the computational analysis of benzhydryl 3-methyl-4-nitrobenzoate involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for providing a good balance between accuracy and computational cost. researchgate.net

The conformational landscape of this molecule is primarily defined by the rotational freedom around several key single bonds:

The C-O-C ester linkage.

The bond connecting the benzhydryl carbon to the ester oxygen.

The bonds linking the phenyl rings to the benzhydryl carbon.

For the 3-methyl-4-nitrobenzoate moiety, studies on related molecules like methyl 4-nitrobenzoate (B1230335) and 4-methyl-3-nitrobenzoic acid show that the nitro group tends to be nearly coplanar with the benzene (B151609) ring to maximize conjugation. researchgate.netresearchgate.net The methoxycarbonyl or carboxyl group, however, often exhibits a slight dihedral angle with the ring. researchgate.net A similar planarity of the nitrobenzoate portion is expected in the target molecule.

Table 1: Expected Methodologies for Geometry Optimization

| Method | Basis Set | Purpose |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Accurate geometry and vibrational frequencies. researchgate.net |

| Hartree-Fock (HF) | 6-31G(d) | Initial, less computationally intensive geometry optimization. |

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, it is anticipated that:

The HOMO would likely be localized on the benzhydryl moiety, specifically the two phenyl rings, which are electron-rich systems.

The LUMO is expected to be centered on the 3-methyl-4-nitrobenzoate part of the molecule. The nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO and makes this part of the molecule susceptible to nucleophilic attack. researchgate.net

A small HOMO-LUMO gap would suggest a molecule that is more reactive and polarizable. Quantum chemical calculations, typically at the same DFT level used for geometry optimization, are employed to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are prone to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and carboxyl groups.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially the carbonyl carbon of the ester group.

Green regions represent neutral or weakly charged areas.

The MEP surface would visually confirm the charge separation induced by the electron-withdrawing nitro group and the electron-rich phenyl rings of the benzhydryl group, providing a comprehensive picture of the molecule's reactive sites. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time.

MD simulations can be used to explore the conformational flexibility of this compound in different environments.

In Solution: Simulations in various solvents would reveal how the molecule's conformation changes due to interactions with solvent molecules. This is crucial for understanding its behavior in a reaction medium. The simulations would track the rotation around the key single bonds, showing the distribution of different conformers present at a given temperature.

In the Solid State: For the solid phase, MD simulations can provide insights into the packing of molecules in a crystal lattice. Crystal structure analyses of related compounds, such as methyl 4-hydroxy-3-nitrobenzoate, often reveal complex networks of non-covalent interactions, including hydrogen bonds and π-stacking, which dictate the crystal packing. researchgate.net MD simulations can help to understand the stability of these packing arrangements and the vibrational motions within the crystal.

The study of intermolecular interactions is critical for understanding the condensed-phase properties of the compound.

MD simulations can quantify the strength and lifetime of various non-covalent interactions between molecules of this compound. Given its structure, the following interactions are likely to be significant:

π-π Stacking: Interactions between the phenyl rings of the benzhydryl group and the nitrobenzoate ring system of neighboring molecules are expected to be a dominant packing force. researchgate.net

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro group. These interactions will play a role in the orientation of molecules in the condensed phase.

By simulating a system containing many molecules, MD can predict macroscopic properties that are governed by these intermolecular forces.

Spectroscopic Property Prediction and Validation

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a cornerstone of computational structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating nuclear magnetic shielding tensors. nih.govimist.ma From these tensors, chemical shifts can be derived by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

For this compound, the GIAO method at a functional level like B3LYP with a basis set such as 6-31G(d,p) would be employed after geometry optimization. modgraph.co.uknih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group and the ester carbonyl would deshield nearby aromatic protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl group would cause a slight shielding effect. The protons on the two phenyl rings of the benzhydryl group are expected to show complex multiplets, while the single methine proton would appear as a distinct singlet.

While specific experimental data for this compound is not widely published, theoretical predictions can be made based on its constituent parts and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted values based on computational models like GIAO-DFT and analysis of similar structures.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Aromatic (Nitrobenzoate Ring) | 7.5 - 8.5 | Protons are deshielded by the adjacent nitro and ester groups. |

| Aromatic (Benzhydryl Rings) | 7.2 - 7.6 | Typical range for phenyl protons. |

| Methine (-CHPh₂) | ~6.5 - 7.0 | A single proton in a highly substituted environment. |

| Methyl (-CH₃) | ~2.5 | Typical chemical shift for an aryl methyl group. |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~165 | Characteristic for ester carbonyls. |

| Aromatic (C-NO₂) | ~150 | Carbon atom directly attached to the electron-withdrawing nitro group. |

| Aromatic (Nitrobenzoate Ring) | 125 - 140 | Range reflects the influence of nitro, methyl, and ester substituents. |

| Aromatic (Benzhydryl Rings) | 127 - 142 | Range for substituted phenyl rings. |

| Methine (-CHPh₂) | ~80 | Alkyl carbon attached to two phenyl groups and an oxygen atom. |

| Methyl (-CH₃) | ~20 | Typical chemical shift for an aryl methyl carbon. |

Prediction of Vibrational Spectra and UV-Vis Absorption Maxima

Vibrational spectra (Infrared and Raman) can be computationally predicted by calculating the harmonic vibrational frequencies using DFT methods. These calculations help in the assignment of experimental spectral bands to specific molecular motions. researchgate.net For this compound, key predicted vibrational modes would include the symmetric and asymmetric stretching of the nitro group, the stretching of the ester carbonyl group, and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comyoutube.com The calculations can determine the excitation energies and oscillator strengths of electronic transitions. For this molecule, strong absorptions are expected in the UV region, primarily due to π→π* transitions within the aromatic rings of the nitrobenzoate and benzhydryl moieties. The presence of the nitro group, a strong chromophore, is expected to result in absorption bands at longer wavelengths compared to unsubstituted benzhydryl benzoate (B1203000). iucr.org

Table 2: Predicted Vibrational and Electronic Spectral Data for this compound This table presents theoretically predicted values based on computational models (DFT/TD-DFT) and data from analogous compounds.

| Spectral Type | Predicted Feature | Frequency/Wavelength | Assignment |

| Vibrational (IR) | |||

| Asymmetric Stretch | ~1520-1560 cm⁻¹ | N-O stretch in NO₂ group | |

| Symmetric Stretch | ~1340-1370 cm⁻¹ | N-O stretch in NO₂ group | |

| Carbonyl Stretch | ~1720-1740 cm⁻¹ | C=O stretch in ester group | |

| C-O Stretch | ~1250-1300 cm⁻¹ | Ester C-O stretch | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | C-H stretch on aromatic rings | |

| Electronic (UV-Vis) | |||

| λ_max 1 | ~260-280 nm | π→π* transition of the nitroaromatic system | |

| λ_max 2 | ~220-240 nm | π→π* transitions of the phenyl rings |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface, locating transition states, and calculating activation energies.

Computational Elucidation of Esterification and Hydrolysis Mechanisms

The formation of this compound is typically achieved via Fischer-Speier esterification of 3-methyl-4-nitrobenzoic acid and diphenylmethanol (B121723) (benzhydryl alcohol) under acid catalysis. mdpi.comchemistrysteps.com The reverse reaction is acid-catalyzed hydrolysis. Computational modeling of this process involves several key steps:

Protonation of the Carbonyl: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. jk-sci.com

Nucleophilic Attack: The alcohol (diphenylmethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com

Proton Transfer and Water Elimination: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule reforms the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Computational studies can calculate the free energy of each stationary point (reactants, intermediates, transition states, products) along this pathway. Due to the significant steric hindrance of the bulky benzhydryl alcohol, computational models would predict a higher activation energy for the formation of the tetrahedral intermediate compared to esterifications involving smaller alcohols like methanol (B129727). jk-sci.comrug.nl

Prediction of Regioselectivity in Electrophilic Aromatic Substitutions

Computational methods can reliably predict the site of electrophilic aromatic substitution by calculating the relative energies of the possible cationic intermediates (arenium ions or Wheland intermediates). The most stable intermediate corresponds to the major reaction product. nih.govresearchgate.net

For this compound, there are two distinct aromatic systems susceptible to electrophilic attack:

3-Methyl-4-nitrobenzoate Ring: This ring is significantly deactivated due to the powerful electron-withdrawing effects of the nitro group (-NO₂) and the ester group (-COOR). The nitro group is a strong deactivator and directs incoming electrophiles to the meta position relative to itself. The methyl group is a weak activator and an ortho, para-director. The ester group is a deactivator and a meta-director. Given these competing influences, the ring is generally unfavorable for electrophilic attack. Computational analysis would confirm this deactivation by showing high activation energies for the formation of any arenium ion on this ring.

Benzhydryl Phenyl Rings: The two phenyl rings of the benzhydryl group are activated towards electrophilic substitution by the alkyl carbon to which they are attached. This directs incoming electrophiles to the ortho and para positions. Studies on the nitration of the analogous compound, diphenylmethane (B89790), confirm that substitution occurs primarily at the para position. rsc.org Computational modeling would show that the transition states leading to ortho and especially para substituted products are significantly lower in energy than the transition state for meta substitution. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots and indicate interactions such as hydrogen bonds. iucr.org

A two-dimensional fingerprint plot can be generated from the Hirshfeld surface, summarizing all intermolecular contacts and quantifying their relative contributions to the total surface area. mdpi.comresearchgate.net For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would be dominated by weaker van der Waals forces and other non-covalent interactions. Analysis of similar aromatic nitro compounds suggests the most significant contacts. iucr.orgnih.govresearchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table presents predicted percentage contributions based on analyses of structurally similar aromatic nitro compounds.

| Contact Type | Predicted Contribution to Hirshfeld Surface (%) | Description |

| H···H | 40 - 55% | Represents the most abundant type of contact, involving hydrogen atoms on the exterior of the molecule. iucr.org |

| C···H / H···C | 20 - 30% | Interactions between carbon atoms of the aromatic rings and hydrogen atoms of neighboring molecules. iucr.org |

| O···H / H···O | 15 - 25% | Contacts involving the oxygen atoms of the nitro and ester groups with hydrogen atoms on adjacent molecules. nih.govmdpi.com |

| C···C | < 5% | Potential π-π stacking interactions between aromatic rings. |

| N···H / H···N | < 2% | Minor contacts involving the nitrogen atom of the nitro group. iucr.org |

Advanced Applications and Potential in Chemical Sciences

Role as a Key Intermediate in Multi-step Organic Synthesis

The structure of benzhydryl 3-methyl-4-nitrobenzoate makes it a valuable intermediate in organic synthesis, providing a scaffold that can be elaborated into more complex molecules. The ester linkage, the nitro group, and the aromatic rings all offer sites for chemical modification.

Precursor to Structurally Diverse Benzoate (B1203000) Derivatives

The compound serves as a foundational molecule for creating a wide array of benzoate derivatives. The true versatility lies in the chemical handles present on the aromatic ring. The nitro group is a particularly powerful functional group in this regard.

Key transformations can include:

Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH2). This resulting amino group can then undergo a vast number of subsequent reactions, such as diazotization to introduce other functional groups or acylation to form amides. For instance, the related compound methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a known intermediate. nih.gov

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.

Ester Cleavage: The benzhydryl ester can be cleaved to regenerate the carboxylic acid (3-methyl-4-nitrobenzoic acid), which can then be re-esterified with different alcohols to produce a library of new ester compounds.

The synthesis of the parent acid and its subsequent esterification are fundamental steps. 3-Methyl-4-nitrobenzoic acid can be prepared, and its esterification with methanol (B129727), for example, is a well-established procedure. chemicalbook.com The reaction of this acid with benzhydryl alcohol would yield the title compound. This modularity allows for the systematic alteration of the molecule's properties.

| Precursor Compound | Reagent/Reaction Type | Resulting Derivative Class | Reference |

| 3-Methyl-4-nitrobenzoic acid | Esterification with various alcohols | Benzoate Esters | chemicalbook.com |

| Methyl 4-butyrylamino-3-methyl-benzoate | Nitration | Nitrobenzoate Derivatives | google.com |

| 3-methyl-4-nitrobenzenediazonium acetate (B1210297) | Reaction with methyl benzoate | Biphenylcarboxylic Acids | rsc.org |

| Methyl 3-(isopropylamino)-4-nitrobenzoate | Reduction of nitro group | Amino Benzoate Derivatives |

Application in the Construction of Complex Molecular Architectures

Beyond simple derivatives, this compound is a building block for more intricate molecular frameworks. The functional groups allow for coupling reactions that can build larger, multi-component systems. For example, intermediates based on the nitro-amino benzoate scaffold are crucial in synthesizing pharmaceutically active benzimidazole (B57391) derivatives. google.com A process might involve the nitration of a precursor, followed by reduction of the nitro group to an amine, and subsequent condensation to form the heterocyclic benzimidazole ring. google.com Similarly, diazonium salts derived from related nitroanilines have been used to synthesize complex biaryl structures, such as 3′-methyl-4′-nitrobiphenylcarboxylic acids. rsc.org

Contributions to Material Science and Advanced Functional Materials

The electronic and structural characteristics of this compound indicate its potential for use in creating novel materials with specific functions. The combination of the electron-withdrawing nitro group and the bulky, polarizable benzhydryl moiety is key to these potential applications.

Exploration in Non-linear Optics (NLO) Active Materials

Organic molecules with significant second-order non-linear optical (NLO) properties typically possess a combination of an electron-donating group and an electron-withdrawing group, connected by a π-conjugated system. The 3-methyl-4-nitrobenzoate portion of the molecule features a methyl group (weak donor) and a nitro group (strong acceptor) on a benzene (B151609) ring, creating an intramolecular charge-transfer system. This is a common design motif for NLO chromophores. jhuapl.edu Research on related methacrylate (B99206) polymers containing nitro-benzoxazole chromophores has shown significant NLO coefficients. researchgate.net While the benzhydryl group is not directly conjugated, its large size and polarizability can influence the bulk crystal packing, which is critical for achieving a non-centrosymmetric arrangement necessary for second-harmonic generation (SHG).

Development of Photoresponsive Materials

The nitro group in aromatic compounds can impart photoresponsive properties. A patented photochemical method has been described for related nitrobenzene (B124822) derivatives, where irradiation is used to facilitate reactions. This suggests that this compound could potentially be incorporated into materials that change their properties upon exposure to light. Such materials have applications in optical switching, data storage, and controlled release systems.

Design of Supramolecular Assemblies Through Tailored Intermolecular Interactions

The crystal structure of organic molecules is dictated by a network of non-covalent interactions. Studies on simpler analogues like methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335) reveal the importance of weak intermolecular forces. researchgate.netresearchgate.net In these structures, C—H···O hydrogen bonds involving the methyl and aromatic hydrogens with the oxygen atoms of the carbonyl and nitro groups are prevalent. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings help to stabilize the three-dimensional framework. researchgate.net

In this compound, these interactions would be supplemented by the steric influence and potential for additional π-stacking from the two phenyl rings of the large benzhydryl group. This complexity allows for the rational design of specific, self-assembling supramolecular architectures in the solid state, which is crucial for engineering materials with desired properties like specific crystal habits or host-guest capabilities.

Probing Reaction Mechanisms and Fundamental Chemical Principles

The unique structural characteristics of this compound make it a valuable tool for investigating fundamental principles in organic chemistry, particularly in the study of reaction mechanisms. The interplay of its bulky benzhydryl group and the electronically influential nitro and methyl substituents on the benzoate ring allows for detailed exploration of ester reactivity, as well as steric and electronic effects.

Model Compound for Ester Reactivity Studies

Benzhydryl esters, including this compound, serve as important model compounds for studying the reactivity of esters, particularly in solvolysis reactions. Solvolysis, a reaction where the solvent acts as the nucleophile, provides a sensitive probe into the electronic and steric factors that influence the cleavage of the ester bond.

The study of the solvolysis of benzhydryl p-nitrobenzoate in aqueous acetone (B3395972) has been instrumental in understanding ion-pair return, a phenomenon where the initially formed carbocation and carboxylate anion recombine before reacting with the solvent. acs.org This process is often investigated using isotopic labeling, such as with ¹⁸O in the carbonyl group of the ester. The rate of equilibration of the oxygen atoms in the carboxylate group of the unsolvolyzed ester provides a measure of internal return. acs.org

The reactivity of benzhydryl esters is significantly influenced by the stability of the departing benzhydryl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the two phenyl rings. The rate of solvolysis of benzhydryl halides, which proceeds through a similar carbocation intermediate, has been shown to be sensitive to both solvent nucleophilicity and ionizing power. researchgate.netacs.org This suggests that the solvolysis of benzhydryl esters can proceed through a spectrum of mechanisms, from Sₙ1-like pathways involving a discrete carbocation intermediate to Sₙ2-like pathways with significant nucleophilic participation from the solvent. researchgate.net

The choice of the leaving group, in this case, the 3-methyl-4-nitrobenzoate anion, also plays a crucial role. The electron-withdrawing nitro group enhances the stability of the carboxylate anion, making it a better leaving group and thus facilitating the cleavage of the ester bond.

Interactive Data Table: Solvolysis Data for Benzhydryl Systems

| Compound | Solvent System | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Benzhydryl p-Nitrobenzoate-carbonyl-¹⁸O | Aqueous Acetone | Solvolysis and ¹⁸O-Equilibration | Demonstrated ion-pair return through oxygen atom equilibration. | acs.org |

| Benzhydryl Chloride | Various aqueous organic mixtures | Solvolysis | Rate is sensitive to both solvent nucleophilicity and ionizing power. | researchgate.netacs.org |

| Benzhydryl Bromide | Deuterated acetonitrile | Solvolysis | Used as a benchmark reaction to study the effect of halogen bond donors. | researchgate.net |

Investigation of Steric and Electronic Effects of Benzhydryl and Nitro/Methyl Groups

The structure of this compound provides a rich platform for dissecting the distinct contributions of steric and electronic effects on chemical reactivity.

Steric Effects of the Benzhydryl Group:

The benzhydryl group is sterically demanding due to its two bulky phenyl rings. This steric hindrance can significantly influence the rate and mechanism of reactions at the ester carbonyl group. For instance, in esterification reactions, the bulky nature of the benzhydryl alcohol (benzhydrol) can hinder the approach of the carboxylic acid, often requiring specific catalysts or reaction conditions to achieve good yields. nih.govrug.nlresearchgate.net The steric bulk of the benzhydryl group is also advantageous in certain applications, such as in the design of protecting groups for amino acids in peptide synthesis, where it can prevent unwanted side reactions. acs.orgresearchgate.net

In the context of ester hydrolysis, the steric hindrance of the benzhydryl group can shield the carbonyl carbon from nucleophilic attack, thereby slowing down the reaction rate compared to less hindered esters. nih.gov

Electronic Effects of the Nitro and Methyl Groups:

The substituents on the benzoate ring, the nitro group at the 4-position and the methyl group at the 3-position, exert profound electronic effects that modulate the reactivity of the ester.

Nitro Group: The nitro group is a strong electron-withdrawing group (EWG) through both the inductive effect and the resonance effect. youtube.comucalgary.calibretexts.org It deactivates the benzene ring towards electrophilic aromatic substitution and increases the acidity of the corresponding benzoic acid. In the context of this compound, the electron-withdrawing nature of the nitro group makes the 3-methyl-4-nitrobenzoate anion a more stable and better leaving group, thus accelerating the rate of reactions that involve the cleavage of the ester bond, such as solvolysis. acs.org

The combination of a strong electron-withdrawing group (nitro) and a weak electron-donating group (methyl) on the benzoate ring of this compound creates a finely tuned electronic environment. This allows for the systematic study of how these opposing electronic influences, in concert with the significant steric bulk of the benzhydryl group, dictate the course and rate of chemical transformations at the ester functionality.

Interactive Data Table: Electronic Effects of Substituents on Benzoic Acid Derivatives

| Substituent | Position | Electronic Effect | Impact on Benzoate Reactivity | Reference |

|---|---|---|---|---|

| -NO₂ | Para | Strongly Electron-Withdrawing | Stabilizes the carboxylate anion, making it a better leaving group. | youtube.comlibretexts.org |

| -CH₃ | Meta | Weakly Electron-Donating | Slightly destabilizes the carboxylate anion. | libretexts.org |

Conclusion and Future Research Perspectives

Summary of Key Findings on Benzhydryl 3-methyl-4-nitrobenzoate

This compound is an ester characterized by the presence of a bulky benzhydryl (diphenylmethyl) group attached to the carboxylate of 3-methyl-4-nitrobenzoic acid. The key structural features that are predicted to define its chemical personality are the sterically demanding benzhydryl moiety, the electron-withdrawing nitro group, and the methyl group on the benzoate (B1203000) ring. While direct experimental data is not widely available, its properties can be inferred from analogous structures. The compound is expected to be a crystalline solid with low solubility in water but soluble in common organic solvents. Its reactivity is likely dominated by the ester linkage, which can undergo hydrolysis under acidic or basic conditions, and the nitro group, which can be reduced to an amino group.

Unexplored Reactivity and Transformation Pathways

The reactivity of this compound remains largely unexplored, presenting a fertile ground for chemical investigation. Key areas of interest include:

Hydrolysis Kinetics: A systematic study of the hydrolysis of the ester bond under various pH conditions would provide valuable insights into its stability. The steric hindrance from the bulky benzhydryl group is expected to significantly influence the rate of hydrolysis compared to simpler alkyl esters.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield Benzhydryl 3-methyl-4-aminobenzoate, a potentially valuable synthetic intermediate. Investigating various reducing agents and conditions to achieve high selectivity without cleaving the ester bond would be a significant contribution.

Reactions at the Benzylic Position: The benzhydryl group itself can be a site of chemical modification. For instance, reactions involving the benzylic protons could be explored under specific basic conditions.

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical transformations.

Opportunities for Novel Synthetic Method Development

The synthesis of this compound can be approached through several established esterification methods. A plausible and common method is the Fischer-Speier esterification, which involves reacting 3-methyl-4-nitrobenzoic acid with diphenylmethanol (B121723) (benzhydrol) in the presence of an acid catalyst.

Another viable route is the reaction of the acid chloride of 3-methyl-4-nitrobenzoic acid with diphenylmethanol. This method often proceeds under milder conditions. A recent development in ester synthesis involves the use of a tetranuclear zinc cluster as a catalyst for transesterification, which could offer a mild and efficient alternative. organic-chemistry.org

Future research could focus on developing more efficient, environmentally friendly, and scalable methods for the synthesis of this and related benzhydryl esters. This could involve exploring novel catalysts, solvent-free reaction conditions, or flow chemistry approaches.

Potential in Advanced Material Design and Chemical Sensing

While no specific applications for this compound have been reported, its structural motifs suggest potential for exploration in several areas:

Luminescent Materials: The nitroaromatic core, when appropriately modified (e.g., through reduction of the nitro group), could form the basis for fluorescent or phosphorescent materials. The bulky benzhydryl group might influence the solid-state packing and photophysical properties.